molecular formula C16H13NO4S B2588034 Quinolin-8-yl 4-methoxybenzenesulfonate CAS No. 61430-87-3

Quinolin-8-yl 4-methoxybenzenesulfonate

Cat. No.: B2588034
CAS No.: 61430-87-3
M. Wt: 315.34
InChI Key: YACSEICZINQBEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolin-8-yl 4-methoxybenzenesulfonate is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Quinolin-8-yl 4-methoxybenzenesulfonate is a complex chemical compound that interacts with various biological targets. The primary target of this compound is Methionine aminopeptidase, an enzyme found in Escherichia coli .

Mode of Action

This compound interacts with its target through a process known as aromatic C–H bond activation . This interaction results in changes to the target, which can lead to various downstream effects.

Biochemical Pathways

The interaction of this compound with its target affects various biochemical pathways. One of the key pathways influenced by this compound is the oxidation pathway . The compound’s interaction with its target can lead to changes in this pathway, resulting in downstream effects that can influence various biological processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be accelerated under microwave irradiation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-yl 4-methoxybenzenesulfonate typically involves the reaction of quinolin-8-ol with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 4-methoxybenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quinolin-8-yl 4-methoxybenzenesulfonate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Quinolin-8-yl 4-methylbenzenesulfonate
  • Quinolin-8-yl 4-chlorobenzenesulfonate
  • Quinolin-8-yl 4-nitrobenzenesulfonate

Uniqueness

Quinolin-8-yl 4-methoxybenzenesulfonate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable candidate for various applications .

Properties

IUPAC Name

quinolin-8-yl 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S/c1-20-13-7-9-14(10-8-13)22(18,19)21-15-6-2-4-12-5-3-11-17-16(12)15/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACSEICZINQBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401385
Record name STK003192
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61430-87-3
Record name STK003192
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.